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Cat. No.: B1671864 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: Indatraline hydrochloride, known chemically as (1R,3S)-3-(3,4-dichlorophenyl)-N-

methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, is a potent and non-selective monoamine

transporter inhibitor. It blocks the reuptake of dopamine, serotonin, and norepinephrine,

exhibiting effects similar to cocaine but with a slower onset and longer duration of action.[1][2]

This profile has positioned it as a candidate for the treatment of cocaine addiction.[1][3] This

document provides an in-depth technical overview of the primary synthetic pathways

developed for Indatraline, focusing on reaction mechanisms, experimental methodologies, and

comparative quantitative data.

Overview of Synthetic Strategies
The synthesis of the indatraline core, a trans-1,3-disubstituted indane, presents a significant

stereochemical challenge. Direct reduction of corresponding imine or oxime precursors from 1-

indanone intermediates typically yields the thermodynamically more stable but undesirable cis-

diastereomer.[1] Consequently, synthetic strategies have evolved to overcome this hurdle,

ranging from classical stereochemical inversion to more modern catalytic and rearrangement-

based approaches. The main routes reported in the literature include an indanone-based

pathway involving stereochemical inversion, a dihydronaphthalene ring-contraction method,

and various enantioselective syntheses.[1]
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Pathway I: Indanone-Based Synthesis with
Stereochemical Inversion
This classical route, pioneered by Bøgesø and co-workers, starts from a 3-aryl-1-indanone

intermediate. The key to achieving the required trans stereochemistry is a four-step sequence

that inverts the configuration at one of the stereocenters.[1]

Reaction Workflow
The process circumvents the formation of the undesired cis isomer by first reducing the ketone

to a predominantly cis-alcohol. This alcohol is then converted to a good leaving group

(mesylate), which facilitates a subsequent SN2 nucleophilic substitution with an amine. This

substitution occurs with a Walden inversion of stereochemistry, yielding the desired trans

product.[1]
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Caption: Indanone-based synthesis of Indatraline via stereochemical inversion.

Experimental Protocol
Based on the described pathway, the key experimental steps are as follows:

Reduction: The starting 3-aryl-1-indanone is reduced, typically using a hydride reagent like

sodium borohydride (NaBH₄), to produce the corresponding alcohol. This reaction

predominantly yields the cis-alcohol diastereomer.[1]

Mesylation: The cis-alcohol is reacted with methanesulfonyl chloride in the presence of a

base (e.g., triethylamine) to convert the hydroxyl group into a mesylate, an excellent leaving

group, while conserving the stereochemistry.[1]
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SN2 Substitution: The cis-mesylate is treated with N-methylbenzylamine. The amine acts as

a nucleophile, attacking the carbon bearing the mesylate group from the opposite face,

which results in an inversion of configuration (Walden inversion) to yield the trans-N-benzyl-

N-methyl-indanamine.[1]

Debenzylation & Salt Formation: The protective benzyl group is removed, often through

catalytic hydrogenation, to afford racemic trans-indatraline. The final hydrochloride salt is

then formed by treating the free base with ethereal HCl.[1][4]

Pathway II: Dihydronaphthalene Ring Contraction
A more recent and scalable approach involves the contraction of a dihydronaphthalene (a 6-6

fused ring system) to form the indane (a 6-5 fused ring system) skeleton.[1] A key step in this

synthesis is an iodine(III)-mediated rearrangement.[3][5]

Reaction Workflow
This synthetic route begins with a substituted tetralone. The core indane structure is formed via

a diastereoselective ring contraction of a dihydronaphthalene intermediate. Subsequent

functional group manipulations, including a Hofmann rearrangement and N-alkylation, complete

the synthesis.[3][5]
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Caption: Synthesis of Indatraline via Dihydronaphthalene ring contraction.

Experimental Protocol
The synthesis was reported to be achieved in nine steps from the starting tetralone with a 29%

overall yield.[5]
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Tetralone Reduction: The starting tetralone is reduced with NaBH₄ to the corresponding 1-

tetralol.[3]

Dehydration: The alcohol is dehydrated using an acid catalyst like p-toluenesulfonic acid

(PTSA) to furnish the 1,2-dihydronaphthalene intermediate in high yield (e.g., 91%).[3][5]

Ring Contraction: The dihydronaphthalene undergoes an iodine(III)-mediated ring

contraction to form a trans-1,3-disubstituted indane core, which is further functionalized to an

indane carboxamide.[3][5]

Hofmann Rearrangement: The trans-amide is subjected to a Hofmann rearrangement using

the hypervalent iodine reagent PhI(OCOCF₃)₂ (PIFA). This reaction proceeds with retention

of configuration to cleanly yield the trans-primary amine.[3][5]

N-Methylation Sequence: The primary amine is converted to Indatraline in three steps:

Protection: The amine is first protected with a Boc group using Boc₂O.[5]

Alkylation: The resulting carbamate is alkylated with methyl iodide (MeI). Optimal

conditions were found to be 3.0 equivalents of NaH in a 10:1 THF:DMF solvent mixture at

-45 °C to prevent epimerization.[5]

Deprotection: The Boc group is removed with HCl generated in situ to yield the final

Indatraline product.[5]

Pathway III: Enantioselective and Catalytic Methods
Modern organic synthesis has provided more advanced, enantioselective routes to produce

specific isomers of Indatraline, such as (–)-Indatraline.

Rhodium-Catalyzed Asymmetric Addition
A formal synthesis of (–)-Indatraline has been developed where the key step is a highly

enantioselective rhodium-catalyzed asymmetric conjugate addition.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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